Cas no 329903-23-3 ((1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate)

The (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate is a specialized organic compound with significant applications in the synthesis of fine chemicals. It exhibits high purity and structural stability, making it ideal for use in pharmaceutical intermediates and agrochemicals. Its unique molecular structure offers versatility in various chemical reactions, facilitating the creation of complex organic compounds. This compound is well-suited for research and development in the pharmaceutical and agrochemical industries due to its high reactivity and selectivity.
(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate structure
329903-23-3 structure
Product Name:(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate
CAS No:329903-23-3
MF:C19H13NO2S
MW:319.377023458481
CID:6043083
PubChem ID:2325207
Update Time:2025-07-18

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate
    • benzo[d]thiazol-2-ylmethyl 2-naphthoate
    • 2-Naphthalenecarboxylic acid, 2-benzothiazolylmethyl ester
    • 1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate
    • AKOS001021082
    • Z18317443
    • 329903-23-3
    • F0193-0087
    • Inchi: 1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2
    • InChI Key: IIRFTPBVDJPZHI-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1C(OCC1=NC2=CC=CC=C2S1)=O

Computed Properties

  • Exact Mass: 319.06669983g/mol
  • Monoisotopic Mass: 319.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Predicted)
  • Boiling Point: 523.3±33.0 °C(Predicted)
  • pka: 0.30±0.10(Predicted)

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Additional information on (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate

Introduction to (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate (CAS No. 329903-23-3)

(1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate is a specialized organic compound with the chemical formula C₁₇H₁₁NO₂S. This compound has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both benzothiazole and naphthalene moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The compound is identified by its CAS number 329903-23-3, which serves as a unique identifier in chemical databases and literature. Its molecular structure consists of a benzothiazole ring system linked to a naphthalene moiety through a methyl ester group. This configuration allows for diverse interactions with biological targets, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological properties of (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate with greater accuracy. Studies have suggested that the benzothiazole component may exhibit antimicrobial and anti-inflammatory properties, while the naphthalene ring could contribute to enhanced binding affinity to specific enzymes or receptors. These findings are particularly intriguing given the increasing demand for multifunctional therapeutic agents that can address multiple pathological pathways simultaneously.

In the context of drug design, the ester functionality in (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate provides a versatile handle for further chemical modifications. This allows medicinal chemists to explore various derivatives by introducing different substituents or altering the ester group into other functional moieties. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound, potentially leading to the discovery of novel therapeutic entities.

One of the most exciting areas of research involving this compound is its potential application in oncology. Preliminary studies have indicated that derivatives of benzothiazole-based molecules may interfere with key signaling pathways involved in cancer cell proliferation and survival. Specifically, the ability of (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate to modulate enzymes such as kinases or transcription factors has been highlighted in several in vitro assays. These preliminary findings warrant further investigation through more comprehensive preclinical studies to evaluate its efficacy and safety profile.

The synthesis of (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate presents an interesting challenge due to the complexity of its molecular framework. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent developments in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have provided more efficient and sustainable pathways for constructing this type of heterocyclic compound. These advancements not only facilitate the production of (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate but also open up new possibilities for synthesizing related derivatives with tailored properties.

From a regulatory perspective, (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate falls under the category of research chemicals that require careful handling and documentation in accordance with good laboratory practices (GLP). While it is not classified as a hazardous or controlled substance under current regulations, proper safety measures must still be observed during handling, storage, and disposal to minimize any potential risks. Detailed protocols for its use should be established to ensure compliance with ethical guidelines and regulatory requirements.

The future prospects for (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate are promising, with ongoing research efforts aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical candidates. Additionally, leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design may uncover novel derivatives with enhanced pharmacological properties.

In conclusion, (1,3-benzothiazol-2-yl)methyl naphthalene-2-carboxylate represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is likely to play an important role in addressing unmet medical needs across various therapeutic areas.

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